(3-Methyl-1-benzothiophen-5-yl)methanol
Overview
Description
(3-Methyl-1-benzothiophen-5-yl)methanol is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often employ continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
(3-Methyl-1-benzothiophen-5-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe for investigating biochemical pathways.
Mechanism of Action
The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzothiophene: A closely related compound with a similar structure but lacking the hydroxymethyl group.
5-Methylbenzo[b]thiophene: Another related compound with a methyl group at the 5-position instead of a hydroxymethyl group.
Uniqueness
(3-Methyl-1-benzothiophen-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for additional chemical modifications and interactions, making the compound versatile for various applications .
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(3-methyl-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10OS/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,11H,5H2,1H3 |
InChI Key |
WCZCHYDUSKMFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C=C(C=C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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